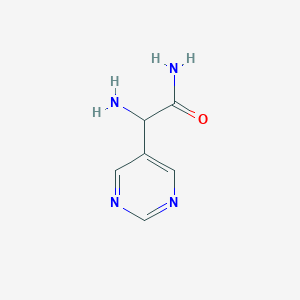
4-(Dioctadecylamino)-4'-nitrostilbene
Vue d'ensemble
Description
4-(Dioctadecylamino)-4’-nitrostilbene is an organic compound known for its unique chemical structure and properties It belongs to the class of stilbenes, which are characterized by a 1,2-diphenylethylene core This compound is particularly notable for its long alkyl chains and nitro group, which impart distinct physical and chemical characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dioctadecylamino)-4’-nitrostilbene typically involves a multi-step process. One common method starts with the preparation of 4-nitrobenzaldehyde, which is then subjected to a condensation reaction with aniline to form 4-nitrobenzylideneaniline. This intermediate is further reacted with octadecylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(Dioctadecylamino)-4’-nitrostilbene can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dioctadecylamino)-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include amino derivatives, oxides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Dioctadecylamino)-4’-nitrostilbene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying membrane interactions and as a potential probe in biological assays.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its electronic properties.
Mécanisme D'action
The mechanism of action of 4-(Dioctadecylamino)-4’-nitrostilbene involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding and electron transfer, which influence the compound’s behavior in different environments. The long alkyl chains also play a role in its interaction with lipid membranes, making it useful in studies related to membrane dynamics and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrostilbene: Lacks the long alkyl chains, making it less hydrophobic.
4-Aminostilbene: Contains an amino group instead of a nitro group, altering its reactivity.
4-(Dioctadecylamino)-4’-aminostilbene: Similar structure but with an amino group, affecting its chemical properties.
Uniqueness
4-(Dioctadecylamino)-4’-nitrostilbene stands out due to its combination of a nitro group and long alkyl chains, which confer unique amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in the design of advanced materials and biological probes.
Propriétés
IUPAC Name |
4-[2-(4-nitrophenyl)ethenyl]-N,N-dioctadecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H84N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45-51(46-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-41-37-47(38-42-49)35-36-48-39-43-50(44-40-48)52(53)54/h35-44H,3-34,45-46H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZHKQYCPRZNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H84N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392457 | |
| Record name | 4-(DIOCTADECYLAMINO)-4'-NITROSTILBENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126229-89-8 | |
| Record name | 4-(DIOCTADECYLAMINO)-4'-NITROSTILBENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B135482.png)



